molecular formula C9H10O3 B3041446 2-(4-Hydroxy-2-methylphenyl)acetic acid CAS No. 29336-53-6

2-(4-Hydroxy-2-methylphenyl)acetic acid

Cat. No.: B3041446
CAS No.: 29336-53-6
M. Wt: 166.17 g/mol
InChI Key: BSVPTEVWQDKITI-UHFFFAOYSA-N
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Description

Overview of Phenylacetic Acid Derivatives in Academic Research

Phenylacetic acid and its derivatives are of considerable interest in academic and industrial research. They serve as fundamental building blocks in the synthesis of a variety of more complex molecules. For instance, phenylacetic acid itself is a well-known precursor in the production of pharmaceuticals. Its derivatives are integral to the structure of many drugs, including anti-inflammatory agents like diclofenac (B195802) and ibuprofen (B1674241) d-nb.info.

Beyond pharmaceuticals, these compounds are investigated for a range of biological activities. Some have been explored as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are relevant in the treatment of metabolic disorders beilstein-journals.org. Others, isolated from natural sources, have demonstrated antioxidant properties nih.gov. The versatility of the phenylacetic acid scaffold allows for the synthesis of new derivatives with potentially valuable biological activities through multi-step synthetic routes mdpi.com. The synthesis of these derivatives is an active area of research, with methods such as palladium-catalyzed carbonylation being developed to improve efficiency and yield unl.pt.

Historical Context and Emergence of 2-(4-Hydroxy-2-methylphenyl)acetic acid in Scientific Literature

While the broader family of phenylacetic acids has a long history, the specific timeline for the emergence of this compound is not well-documented in readily available scientific literature. Its CAS number is 29336-53-6 biosynth.com. The synthesis of related hydroxyphenylacetic acid isomers, however, has been described through various methods. For example, 4-hydroxyphenylacetic acid can be synthesized from 4-aminophenylacetic acid via diazotization and hydrolysis or through the demethylation of 2-(4-methoxyphenyl)acetic acid chemicalbook.com.

The synthesis of substituted phenylacetic acids often involves multi-step processes starting from simpler aromatic compounds mdpi.com. Given its structure, the synthesis of this compound would likely involve standard aromatic substitution and side-chain elaboration reactions common in organic chemistry. However, specific publications detailing its first synthesis and characterization are not prominent in historical chemical literature, suggesting it may have emerged as a specialty chemical for specific research applications rather than a compound of broad initial interest.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound appears to be centered on its utility as a specialized chemical intermediate. It has been identified as a useful precursor for the synthesis of indanones biosynth.com. Indanones are bicyclic ketones that serve as building blocks for more complex molecules, including some with biological activity beilstein-journals.orgresearchgate.net. The synthesis of indanones often involves intramolecular Friedel–Crafts reactions of phenyl-substituted carboxylic acids d-nb.inforesearchgate.net.

Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic phenol (B47542) group and an electrophilic carboxylic acid group, makes it suitable for use in photochemical reactions biosynth.com. Photochemical transformations of related ortho-substituted aromatic acids have been shown to yield various heterocyclic compounds rsc.orgnih.gov.

Despite these potential applications, a significant gap exists in the scientific literature regarding detailed studies on this compound. There is a scarcity of published research that specifically investigates its reaction mechanisms, explores the full scope of its synthetic utility, or examines its potential biological activities. Its primary role seems to be as a commercially available starting material for targeted syntheses, with much of the research on its direct applications remaining unpublished or confined to proprietary industrial development biosynth.com. This lack of extensive, peer-reviewed data represents a clear gap in the current understanding and potential exploitation of this particular phenylacetic acid derivative.

Compound Data

Compound Name
This compound
4-Hydroxyphenylacetic acid
2-(4-methoxyphenyl)acetic acid
4-aminophenylacetic acid
Diclofenac
Ibuprofen
Indanone

Chemical Properties of this compound

PropertyValueSource
CAS Number 29336-53-6 biosynth.com
Molecular Formula C₉H₁₀O₃ biosynth.com
Molecular Weight 166.17 g/mol biosynth.com
Melting Point 147 °C biosynth.com
SMILES CC1=C(C=CC(=C1)O)CC(=O)O uni.lu
InChIKey BSVPTEVWQDKITI-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVPTEVWQDKITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29336-53-6
Record name 2-(4-hydroxy-2-methylphenyl)acetic acid
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Synthetic Approaches to 2 4 Hydroxy 2 Methylphenyl Acetic Acid

Methodologies for Direct Synthesis of 2-(4-Hydroxy-2-methylphenyl)acetic acid

The formation of the this compound structure can be achieved through several distinct pathways, each employing different core chemical transformations.

Conventional methods for synthesizing phenylacetic acids often rely on well-established, multi-step reaction sequences. A common and industrially relevant strategy for similar compounds involves the hydrolysis of a corresponding phenylacetonitrile (B145931) intermediate. google.com

One plausible route begins with a suitable precursor, such as 2-methylphenol, which can be subjected to reactions to introduce the acetic acid side chain. A comprehensive synthetic process, adapted from methodologies for preparing analogous 2,6-dialkylphenylacetic acids, could involve the following stages google.com:

Halogenation: Introduction of a halogen, typically bromine, onto the benzene (B151609) ring at a position that can be converted into the side chain.

Formylation: Conversion of the aryl halide to an aldehyde via a Grignard reaction followed by treatment with a formylating agent.

Reduction: Reduction of the resulting benzaldehyde (B42025) to a benzyl (B1604629) alcohol.

Activation & Cyanation: Conversion of the benzyl alcohol to a more reactive benzyl halide (e.g., benzyl chloride), followed by a nucleophilic substitution with an alkali metal cyanide like sodium or potassium cyanide to form the key 4-hydroxy-2-methylphenylacetonitrile intermediate. google.com

Hydrolysis: The final and critical step is the hydrolysis of the nitrile group. This can be performed under either acidic or alkaline conditions. Acid hydrolysis is often carried out with aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at elevated temperatures. google.com Alternatively, alkaline hydrolysis uses a base such as sodium hydroxide (B78521) (NaOH), followed by acidification to yield the carboxylic acid. google.commdpi.com Studies on related syntheses have shown that acidic hydrolysis can sometimes be more effective. mdpi.com

Another potential route involves the demethylation of a methoxy-protected precursor, 2-(4-Methoxy-2-methylphenyl)acetic acid. Reagents like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) are effective for cleaving aryl methyl ethers to reveal the phenol (B47542). chemicalbook.com

Table 1: Overview of Conventional Synthesis Steps

StepReaction TypePotential ReagentsPrecursorProduct
1HalogenationBr₂ / FeBr₃3-Methylphenol4-Bromo-3-methylphenol
2CyanationCuCN4-Bromo-3-methylphenol4-Hydroxy-2-methylbenzonitrile
3Side-chain addition(e.g., via Willgerodt-Kindler Reaction)4-Hydroxy-2-methylacetophenoneThis compound
4Nitrile HydrolysisH₂SO₄ / H₂O or NaOH then HCl4-Hydroxy-2-methylphenylacetonitrileThis compound
5Ether CleavageBBr₃2-(4-Methoxy-2-methylphenyl)acetic acidThis compound

Chemo-enzymatic synthesis integrates the selectivity of biological catalysts with the practicality of chemical reactions. While direct, single-step enzymatic production of this compound from a simple precursor is not extensively documented, several biocatalytic strategies can be proposed based on established enzyme capabilities. nih.govmanchester.ac.uk

Enzymatic Hydroxylation: A potential pathway is the regioselective hydroxylation of 2-methylphenylacetic acid. This transformation could be catalyzed by cytochrome P450 monooxygenases or other Fe(II)/2OG-dependent dioxygenases, which are known to install hydroxyl groups onto aromatic rings. nih.gov

Biocatalytic Resolution: For applications requiring a specific enantiomer, enzymes can be used for kinetic resolution. For instance, a racemic ester of this compound could be treated with a lipase (B570770) (e.g., Novozyme-435) or an esterase. manchester.ac.uk The enzyme would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer.

Enzymatic Reduction: A corresponding α-keto acid, 2-oxo-2-(4-hydroxy-2-methylphenyl)acetic acid, could be stereoselectively reduced to the α-hydroxy acid derivative using a dehydrogenase, such as D-Lactate dehydrogenase (D-LDH). nih.gov Such processes often employ a secondary enzyme system, like formate (B1220265) dehydrogenase (FDH), for the continuous regeneration of the required NADH cofactor. nih.gov

Table 2: Potential Biocatalytic Reactions

Enzyme ClassReaction TypePotential Substrate
P450 MonooxygenaseAromatic Hydroxylation2-Methylphenylacetic acid
Lipase / EsteraseEnantioselective Hydrolysis (Resolution)Racemic methyl 2-(4-hydroxy-2-methylphenyl)acetate
DehydrogenaseKeto-acid Reduction2-Oxo-2-(4-hydroxy-2-methylphenyl)acetic acid

Research indicates that this compound is a bifunctional molecule suitable for use in photochemical reactions, including those involving triplet states. biosynth.com However, photochemical methods are more commonly associated with the transformation of this compound into other molecules rather than its direct synthesis.

For example, related phenoxyacetic acid derivatives are known to undergo intramolecular photocyclization when irradiated with UV light (e.g., 365 nm), leading to the formation of complex heterocyclic structures like hydroxychromanones and benzofuranones. rsc.orgnih.gov This suggests that this compound could serve as a valuable precursor in photochemical synthesis. The efficiency and product distribution of such reactions are often highly dependent on the solvent. nih.gov Modern photochemical methods often employ specific light sources, such as blue LEDs, and can be combined with organocatalysis to achieve high enantioselectivity in the synthesis of complex chiral molecules. acs.org

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and purity while minimizing side reactions. Key areas of focus include solvent choice, moisture control, and catalyst selection.

The choice of solvent and the exclusion of water are critical in many steps of a potential synthesis. The compound itself has been noted for its use as a low-water solvent under anhydrous conditions. biosynth.com

Anhydrous Conditions: In synthetic steps that utilize highly reactive intermediates, such as organometallics (e.g., Grignard reagents) or acyl chlorides, strictly anhydrous (water-free) conditions are imperative. google.comgoogle.com The presence of water would quench these reagents, halting the desired reaction and leading to the formation of byproducts. Solvents for such reactions, like diethyl ether or tetrahydrofuran (B95107) (THF), must be thoroughly dried before use.

Solvent Polarity and Type: The solvent plays a crucial role in dissolving reactants and influencing reaction rates.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used for nucleophilic substitution reactions, such as the cyanation of a benzyl halide, as they can stabilize charged intermediates. google.com

Non-Polar Solvents: Hydrocarbon solvents like toluene, benzene, or hexane (B92381) are frequently employed during the workup and extraction phases to separate the desired product from aqueous layers. google.comgoogle.com

Chlorinated Solvents: Dichloromethane (CH₂Cl₂) is a common choice for reactions conducted at low temperatures, such as the BBr₃-mediated demethylation of an ether. chemicalbook.com

Table 3: Solvent and Conditions in Synthetic Steps

Synthetic StepTypical Solvent(s)ConditionRationale
Grignard ReactionDiethyl ether, THFAnhydrousPrevents quenching of the highly reactive organometallic reagent.
CyanationDMF, DMSOAnhydrousSolvates the cation of the cyanide salt and facilitates Sₙ2 reaction.
Acyl Chloride FormationChloroform, TolueneAnhydrousPrevents hydrolysis of the reactive acyl chloride intermediate. google.com
Nitrile HydrolysisWater (with acid/base)AqueousWater is a reactant in the hydrolysis mechanism.

Catalysts are essential for accelerating reaction rates and improving selectivity. The synthesis of this compound can benefit from various types of catalysts.

Acid/Base Catalysis: The hydrolysis of the nitrile precursor is a key step that relies heavily on catalysis. Strong acids like sulfuric acid or strong bases like sodium hydroxide are typically used to promote this transformation. google.com The choice and concentration of the catalyst can affect reaction time and the formation of amide intermediates or other byproducts.

Metal Catalysis: Transition metals are used in several potential transformations.

Lewis Acids: In reactions like Rieche formylation on related phenolic compounds, a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) is used to activate the formylating agent. unl.pt

Hydrogenation Catalysts: If a synthesis involves a hydrogenation step, for instance, to remove a benzyl protective group or reduce an unwanted double bond, a heterogeneous catalyst like palladium on charcoal (Pd/C) is commonly employed under a hydrogen atmosphere. google.com

Biocatalyst Screening: In chemo-enzymatic routes, screening a variety of enzymes is a critical optimization step. For example, different lipases from various microbial sources (e.g., Pseudomonas cepacia, Candida antarctica) would be tested to find the one with the highest activity and enantioselectivity for a kinetic resolution. manchester.ac.uk Similarly, multiple dehydrogenases could be screened to identify the most efficient catalyst for a keto-acid reduction. nih.gov

Process Intensification and Scalability Studies

The drive towards more efficient, safer, and environmentally benign chemical manufacturing has spurred significant interest in process intensification and scalability for the synthesis of valuable compounds like this compound. While specific studies focusing exclusively on this particular molecule are limited in publicly available literature, valuable insights can be drawn from research on structurally similar hydroxyphenylacetic acids and other phenylacetic acid derivatives. Process intensification strategies aim to replace traditional batch processing with more advanced, efficient, and often continuous manufacturing technologies.

A key area of process intensification is the transition from batch to continuous flow synthesis. aiche.orgtamu.edu Continuous flow processes offer numerous advantages, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. tamu.edu For the synthesis of substituted phenylacetic acids, continuous flow can be particularly beneficial in managing exothermic reactions and handling hazardous intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch operations. mdpi.comresearchgate.net

Another significant process intensification technique is the use of microwave-assisted synthesis. anton-paar.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. anton-paar.combiotage.com This is attributed to efficient and uniform heating of the reaction mixture. For the synthesis of various phenylacetic acid derivatives, microwave-assisted methods have been shown to be highly effective. mdpi.com

One of the common reactions in the synthesis of phenylacetic acid derivatives is the Friedel-Crafts acylation. beilstein-journals.orgresearchgate.net Scaling up this reaction requires careful consideration of catalyst loading, reaction conditions, and equipment design to maintain efficiency and safety. numberanalytics.com The use of heterogeneous catalysts can simplify product purification and catalyst recovery, which is a significant advantage in large-scale production.

The following interactive data tables illustrate the potential improvements that can be achieved through process intensification techniques, based on findings for related substituted phenylacetic acids.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Phenylacetic Acid Derivative

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time 8 - 12 hours30 - 60 minutes
Yield 75%90%
Product Purity 95%>99%
Safety Higher risk with large volumesImproved safety with small volumes
Scalability Difficult, requires larger reactorsEasier, by extending operation time

Table 2: Impact of Microwave-Assisted Synthesis on Reaction Time and Yield

Synthesis MethodReaction TimeYield
Conventional Heating 10 hours65%
Microwave Irradiation 10 minutes92%

Research into catalytic systems also plays a crucial role in developing scalable synthetic routes. For instance, palladium-catalyzed carbonylation of benzyl chlorides has been shown to produce phenylacetic acid derivatives in high yields. researchgate.net Optimization of catalyst concentration, temperature, and pressure in such reactions is essential for achieving high efficiency on a larger scale.

Chemical Reactivity and Mechanistic Investigations of 2 4 Hydroxy 2 Methylphenyl Acetic Acid

Electrophilic and Nucleophilic Substitution Reactions

The phenyl ring of 2-(4-Hydroxy-2-methylphenyl)acetic acid is rendered electron-rich by the presence of two activating substituents: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are ortho-, para-directing groups, meaning they activate the positions ortho and para to themselves for electrophilic aromatic substitution. msu.edu

The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to its ortho positions (C3 and C5). The methyl group is a weaker activator, directing to its ortho (C1, C3) and para (C5) positions. The combined effect of these two groups makes the C3 and C5 positions particularly nucleophilic and susceptible to attack by electrophiles. The carboxymethyl group (-CH₂COOH) is generally considered a deactivating group, but its influence is insulated by the methylene (B1212753) spacer, having only a weak inductive effect on the ring.

Common electrophilic substitution reactions would include:

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C3 or C5 position.

Halogenation: Treatment with Br₂ in the presence of a Lewis acid would result in bromination at the activated positions.

Friedel-Crafts Acylation/Alkylation: These reactions, involving an acyl halide or alkyl halide with a Lewis acid catalyst, would also be directed to the C3 and C5 positions. msu.edumasterorganicchemistry.com

Nucleophilic aromatic substitution, in contrast, is generally not favored on this electron-rich ring system unless a strong electron-withdrawing group (like a nitro group) is first installed.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution, readily undergoing conversion to esters and amides.

Esterification: The most common method for converting this compound to its corresponding esters is the Fischer esterification. masterorganicchemistry.com This equilibrium-controlled process involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of a large excess of the alcohol helps to drive the equilibrium toward the ester product. masterorganicchemistry.com

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures to drive off water. More efficient methods involve the use of coupling agents or prior activation of the carboxylic acid. A modern and effective method for direct amidation is the use of boric acid as a catalyst, which facilitates the reaction between a wide range of carboxylic acids and amines under milder conditions. orgsyn.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts readily with a primary or secondary amine to yield the corresponding amide. nih.gov

Table 1: Common Conditions for Esterification and Amidation
ReactionReagentsCatalystTypical Conditions
EsterificationAlcohol (e.g., Methanol, Ethanol)H₂SO₄ (catalytic)Reflux in excess alcohol
Amidation (Direct)Amine (R-NH₂)Boric Acid (catalytic)Heating in a suitable solvent
Amidation (via Acyl Chloride)1. SOCl₂ 2. Amine (R-NH₂)None required for step 2Two-step process, often at room temperature for step 2

Photoreactivity and Triplet State Involvement in this compound Transformations

The bifunctional nature of this compound makes it a suitable molecule for photochemical reactions. biosynth.com Phenylacetic acid derivatives, particularly those with a p-hydroxy substituent, are known to undergo photochemical rearrangements. nih.gov These reactions often proceed through an excited triplet state, which is a key reactive intermediate. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state. The triplet state of p-hydroxyphenacyl compounds, for example, is known to be the reactive species in photo-Favorskii rearrangements that lead to the formation of phenylacetic acid products. nih.gov While the specific photochemical pathways for the 2-methyl substituted title compound are not extensively detailed in the literature, its structural similarity to other photochemically active p-hydroxyphenyl derivatives suggests it would exhibit similar reactivity, potentially involving its triplet state in transformations like decarboxylation or rearrangement. biosynth.comnih.gov

Cyclization Reactions Leading to Indanone Derivatives from this compound

One of the most significant reactions of this compound and related 3-arylpropionic acids is their intramolecular cyclization to form indanone derivatives. biosynth.comnih.gov This transformation is a type of intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety (or its activated form) acts as the electrophile and the electron-rich aromatic ring acts as the nucleophile. nih.gov

The reaction is typically promoted by strong acids or dehydrating agents, such as polyphosphoric acid (PPA) or superacids like triflic acid. nih.govd-nb.info The acid catalyst protonates the carboxylic acid, facilitating the formation of a key acylium ion intermediate. This electrophilic intermediate is then attacked by the aromatic ring at the ortho position to the acetic acid side chain (C6), leading to the formation of the five-membered ketone ring characteristic of the indanone structure. The reaction yields high amounts of the corresponding indanone in clean and simple procedures. biosynth.com This cyclization is a crucial step in the synthesis of many biologically active molecules and complex natural products. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Hydroxyl and Carboxylic Acid Groups

The hydroxyl and carboxylic acid groups of this compound can undergo selective oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Under controlled conditions, it can be oxidized to form quinone-type structures. In biological systems, for instance, related compounds like 4-hydroxyphenylacetic acid can be enzymatically hydroxylated and further metabolized through ring-fission pathways. nih.gov Chemical oxidation can be achieved with various reagents, but care must be taken to avoid over-oxidation or polymerization, which are common side reactions with phenols. The benzylic position (the -CH₂- group) could also be a target for oxidation under certain conditions.

Reduction: The carboxylic acid group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform this compound into 2-(4-Hydroxy-2-methylphenyl)ethanol. The aromatic ring and the phenolic hydroxyl group are typically stable to these conditions. Catalytic hydrogenation, while capable of reducing aromatic rings under harsh conditions, can be used under milder conditions for other transformations without affecting the ring. For example, in the synthesis of related compounds, catalytic hydrogenation has been used to reduce other functional groups in the presence of the phenylacetic acid moiety. nih.gov In some biological contexts, enzymes have been identified that can reduce dihydroxyphenylacetic acids to their corresponding alcohols. nih.gov

Reaction Kinetics and Thermodynamic Analyses of this compound Reactions

Detailed kinetic and thermodynamic studies specifically for reactions of this compound are not widely published. However, the principles can be understood from studies on analogous systems, such as the Fischer esterification of other phenylacetic acids. acs.orgdntb.gov.ua

Reaction Kinetics: The rate of a reaction like esterification is influenced by several factors, including temperature, reactant concentrations, and catalyst concentration. acs.org Kinetic studies would involve monitoring the concentration of reactants or products over time to determine the reaction order and the rate constant (k). For a Fischer esterification, the reaction is typically pseudo-first-order with respect to the carboxylic acid when a large excess of alcohol is used. The Arrhenius equation can then be used to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. Steric hindrance from the ortho-methyl group might slightly decrease the reaction rate compared to the unsubstituted 4-hydroxyphenylacetic acid. ucr.ac.cr

Thermodynamic Analyses: Thermodynamic data provides insight into the feasibility and equilibrium position of a reaction. For the intramolecular cyclization to an indanone, key thermodynamic parameters would be the enthalpy change (ΔH) and entropy change (ΔS). The cyclization is an entropically disfavored process (as it reduces the number of molecules), but it is often driven by a favorable negative enthalpy change from bond formation. The Gibbs free energy change (ΔG = ΔH - TΔS) must be negative for the reaction to be spontaneous. The Fischer esterification is known to be a nearly thermoneutral reaction, with a small standard enthalpy of reaction (ΔH°), meaning the equilibrium is not heavily influenced by temperature. ucr.ac.cr

Table 2: Illustrative Kinetic Parameters for a Hypothetical Esterification Reaction
ParameterDescriptionHypothetical Value
Rate Constant (k)Measures the speed of the reaction at a given temperature.1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ at 333 K
Activation Energy (Ea)The minimum energy required for the reaction to proceed.55 kJ/mol
Enthalpy Change (ΔH)Heat absorbed or released during the reaction.-4 kJ/mol
Entropy Change (ΔS)Change in disorder of the system.-10 J/mol·K

Note: These values are hypothetical and serve to illustrate the types of data obtained from kinetic and thermodynamic analyses, drawing on typical values for Fischer esterification. ucr.ac.cr

Derivatization and Applications As a Synthetic Precursor

Synthesis of Novel Analogs and Derivatives of 2-(4-Hydroxy-2-methylphenyl)acetic acid

The strategic modification of this compound allows for the generation of diverse molecular libraries. Derivatization can be targeted at the phenolic hydroxyl group, the phenyl ring, or the acetic acid side chain, each yielding compounds with distinct chemical properties.

The phenolic hydroxyl group is a prime site for derivatization, most commonly through etherification (O-alkylation) and esterification reactions. These modifications can alter the compound's polarity, solubility, and electronic properties.

Etherification: The conversion of the phenolic hydroxyl to an ether is typically achieved by reaction with an alkylating agent in the presence of a base. google.com Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) or dialkyl sulfates. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent. This process can be used to introduce a variety of alkyl or substituted alkyl groups.

Esterification: The phenolic hydroxyl can be acylated to form esters. This is often accomplished using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, though it is more commonly used for esterifying the carboxylic acid function of the molecule itself. masterorganicchemistry.com These reactions attach acyl groups to the phenolic oxygen, creating aryl esters.

Table 1: Examples of Derivatization at the Phenolic Hydroxyl Group This table is interactive. Click on the headers to sort.

Reaction Type Reagent Example Product Class
Etherification Methyl Iodide (CH₃I) / K₂CO₃ Aryl Methyl Ether
Etherification Benzyl (B1604629) Bromide (BnBr) / K₂CO₃ Aryl Benzyl Ether
Esterification Acetyl Chloride / Pyridine Phenyl Acetate Ester

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by both the hydroxyl (-OH) and methyl (-CH₃) groups. Both are ortho-, para-directing groups. Since the para-position relative to the hydroxyl group is occupied by the acetic acid side chain (and the ortho-position by the methyl group), electrophilic attack is directed primarily to the positions ortho to the hydroxyl group, namely positions 3 and 5.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. Based on analogous reactions with similar compounds like 4-hydroxyphenylacetic acid, nitration is expected to occur at the position ortho to the strongly activating hydroxyl group. chegg.com This would yield 2-(4-hydroxy-3-nitro-2-methylphenyl)acetic acid.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). The substitution pattern would again be directed by the existing activating groups.

Modifications to the alkyl chain are also possible, for example, through alpha-halogenation of the carboxylic acid group, which can then serve as a handle for further nucleophilic substitutions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions This table is interactive. Click on the headers to sort.

Reaction Type Reagent Potential Product
Nitration HNO₃ / H₂SO₄ 2-(4-Hydroxy-3-nitro-2-methylphenyl)acetic acid
Bromination Br₂ / FeBr₃ or NBS 2-(3-Bromo-4-hydroxy-2-methylphenyl)acetic acid

The bifunctional nature of this compound makes it an excellent starting material for constructing more complex molecular architectures, including polycyclic and heterocyclic systems, through intramolecular reactions.

One significant application is its use in the synthesis of indanones. biosynth.com This intramolecular cyclization involves the activation of the carboxylic acid group (e.g., conversion to an acyl chloride) followed by a Friedel-Crafts acylation reaction where the acyl group attacks the activated phenyl ring to form a new five-membered ring fused to the benzene (B151609) ring.

Furthermore, the molecule can serve as a precursor for various heterocyclic scaffolds. Phenylacetic acid derivatives are known to be key starting materials in multicomponent reactions for building complex heterocyclic systems such as furoquinolines. mdpi.com By leveraging both the hydroxyl and carboxylic acid functionalities, this compound could potentially be used to synthesize novel benzofuran (B130515) or chromanone derivatives, which are important scaffolds in medicinal chemistry.

Utilization in Organic Synthesis as a Building Block

As a versatile building block, this compound provides a pre-functionalized aromatic core that can be incorporated into larger target molecules. Its structural motifs are relevant in the synthesis of intermediates for both the pharmaceutical and agrochemical industries.

Phenylacetic acid and its hydroxylated derivatives are important intermediates in the synthesis of a wide range of pharmaceutical compounds. google.comgoogle.com The closely related compound, 4-hydroxyphenylacetic acid, is a well-documented precursor for intermediates used in the synthesis of beta-blockers. google.com

The structure of this compound offers several key features for designing pharmaceutical intermediates:

The Carboxylic Acid: Can be converted into esters, amides, or other functional groups, or used as a handle to link the molecule to other fragments.

The Phenolic Hydroxyl: Allows for the introduction of ether linkages, a common feature in many drug molecules.

The Substituted Phenyl Ring: Provides a rigid scaffold that can be further functionalized to optimize interactions with biological targets.

By modifying these functional groups, chemists can synthesize a variety of intermediates tailored for specific therapeutic targets.

The phenylacetic acid framework is also a common structural element in agrochemicals. Related compounds like 2-hydroxyphenylacetic acid serve as precursors for the synthesis of herbicides and plant growth regulators. kajay-remedies.com The ability to easily derivatize the phenyl ring and the acid functional group of this compound allows for the creation of diverse chemical libraries for screening and development of new agrochemical agents. For instance, (2-nitrophenyl)acetic acid, a related structure, has been used as an herbicide, highlighting the utility of this chemical class in agriculture. wikipedia.org The specific substitution pattern of the target molecule offers a unique starting point for developing novel agrochemical intermediates.

Integration into Polymeric Structures and Macromolecules

The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a carboxylic acid group, renders it a valuable monomer for the synthesis of various polymeric structures and macromolecules. Its integration into polymer backbones can impart specific properties such as hydrophilicity, potential for further functionalization, and modified thermal characteristics. The primary route for its incorporation is through condensation polymerization, where the hydroxyl and carboxyl groups react to form ester or amide linkages.

One notable application is in the creation of functionalized amphiphilic polymers. biosynth.com These macromolecules, which contain both hydrophilic and hydrophobic segments, are of significant interest for a variety of applications, including drug delivery systems, surfactants, and nanomaterials. The hydrophilic character can be contributed by the polar carboxyl and hydroxyl groups of the this compound monomer, while the hydrophobic segment can be tailored by copolymerizing it with nonpolar monomers.

The synthesis of polyesters and copolyesters represents a major area where this compound can be utilized. Through polycondensation reactions, the hydroxyl group can react with the carboxylic acid group of another monomer, or its own carboxylic acid group can react with a diol. For instance, copolyesters of 4-hydroxyphenylacetic acid (a structurally similar compound) with 4-hydroxybenzoic acid have been synthesized via acidolysis melt polymerization of their acetoxy derivatives. researchgate.net This process yielded hydrolytically degradable copolyesters, and it was found that the inclusion of the hydroxyphenylacetic acid component influenced the polymer's yield, solubility, and thermal properties. researchgate.net Similar principles can be applied to this compound to create polyesters with potentially tailored degradation rates and physical properties. The methyl substituent on the phenyl ring would likely influence the polymer's solubility and thermal behavior compared to its non-methylated counterpart.

The general scheme for the polyesterification of a hydroxy acid like this compound can be represented as a self-condensation reaction, typically requiring a catalyst and elevated temperatures to drive off the water produced.

Moreover, the presence of the phenolic hydroxyl group allows for its use in the synthesis of polycarbonates. While direct polymerization can be challenging, it can be derivatized first and then reacted with phosgene (B1210022) or a phosgene equivalent. The properties of the resulting polycarbonate would be influenced by the specific structure of the diol comonomer used. google.com

The table below summarizes potential polymeric structures that could be synthesized using this compound and the likely impact of its incorporation.

Polymer TypePotential Synthetic RouteKey Functional Groups InvolvedPotential Properties Imparted by the Monomer
Polyesters Self-condensation or copolymerization with diols/diacidsCarboxylic acid, HydroxylHydrophilicity, Biodegradability, Modified thermal stability
Polyamides Copolymerization with diamines (after activation of the carboxylic acid)Carboxylic acidIncreased rigidity, Hydrogen bonding sites
Polycarbonates Copolymerization with phosgene or its derivativesHydroxylThermal stability, Toughness
Functional Polymers Grafting onto or from the polymer backboneHydroxyl, Carboxylic acidSites for further chemical modification, Amphiphilicity

Green Chemistry Principles in Synthetic Transformations Involving this compound

The application of green chemistry principles to synthetic transformations involving this compound is crucial for developing more sustainable and environmentally benign chemical processes. While specific research on this particular compound is not extensively documented, general green chemistry strategies applicable to the synthesis and derivatization of substituted phenylacetic acids can be considered. These strategies focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources.

One key area is the use of eco-friendly catalysts. For instance, in reactions analogous to the Friedel-Crafts acylation, which could be involved in the synthesis of precursors to this compound, traditional Lewis acids like aluminum chloride can be replaced with greener alternatives. Solid acid catalysts, such as acid-activated clays (B1170129) (e.g., montmorillonite (B579905) KSF) or p-toluenesulfonic acid, offer advantages like easier separation from the reaction mixture, reduced corrosivity, and potential for recyclability. academie-sciences.frresearchgate.net For example, the catalytic conversion of phenylacetic acid to its hydroxylated derivatives has been demonstrated using an acidic clay/hydrogen peroxide system, which is a milder and more environmentally friendly oxidizing system than many traditional reagents. academie-sciences.fr

Another important green chemistry principle is the use of alternative energy sources to enhance reaction rates and reduce energy consumption. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. For the synthesis of various acetic acid derivatives, microwave irradiation has been shown to significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. farmaciajournal.com This technique can be particularly beneficial for esterification or amidation reactions involving this compound, potentially reducing the need for harsh catalysts and long reaction times.

The choice of solvent is also a critical aspect of green chemistry. Many organic reactions are performed in volatile organic compounds (VOCs), which can be harmful to the environment and human health. The development of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids is highly desirable. For example, the synthesis of certain 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been successfully carried out in an aqueous medium or under solvent-free conditions using microwave assistance. farmaciajournal.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another promising green chemistry approach. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. While specific enzymes for the synthesis or transformation of this compound have not been detailed in the provided search context, the general field of biocatalysis offers potential for greener synthetic routes to this and related compounds.

The following table provides a comparative overview of conventional versus green chemistry approaches for synthetic transformations relevant to this compound.

Synthetic TransformationConventional MethodGreen Chemistry ApproachAdvantages of Green Approach
Hydroxylation of Phenylacetic Acid Precursors Use of strong, stoichiometric oxidizing agentsCatalytic oxidation with H2O2 and solid acid catalysts (e.g., acidic clays) academie-sciences.frMilder reaction conditions, reduced waste, catalyst recyclability
Esterification/Amidation Use of strong acid catalysts (e.g., H2SO4), prolonged heatingMicrowave-assisted synthesis, potentially solvent-free farmaciajournal.comReduced reaction times, improved energy efficiency, cleaner product profiles
Reaction Solvent Volatile organic compounds (VOCs)Water, solvent-free conditions farmaciajournal.comReduced environmental impact, improved safety
Catalysis Homogeneous, often corrosive catalysts (e.g., AlCl3)Heterogeneous, recyclable catalysts (e.g., zeolites, clays), biocatalysts academie-sciences.frEase of separation, reduced waste, catalyst reuse

Biological Activities and Biochemical Pathways Involving 2 4 Hydroxy 2 Methylphenyl Acetic Acid

Role in Microbial Metabolism and Biotransformation Pathways (in vitro or non-human in vivo)

While the microbial metabolism of related aromatic compounds is well-documented, specific pathways involving 2-(4-hydroxy-2-methylphenyl)acetic acid have not been elucidated.

No specific catabolic pathways for the microbial degradation of this compound have been identified in the scientific literature. Research on the degradation of similar molecules, such as phenylacetic acid and 4-hydroxyphenylacetic acid, has revealed detailed enzymatic pathways in various bacteria, including Pseudomonas putida and Acinetobacter species. nih.govresearchgate.netnih.govasm.orgresearchgate.netnih.gov These pathways typically involve initial activation to a coenzyme A thioester, followed by ring hydroxylation and cleavage. However, the influence of the 2-methyl substituent on such a pathway for the target compound is unknown.

The biosynthetic origins and precursor molecules leading to the formation of this compound in any microbial species have not been described in the available scientific literature. While some substituted phenylacetic acids are known products of lignin (B12514952) biodegradation, a direct biosynthetic pathway to this specific compound has not been reported. nih.govmdpi.com

Interactions with Biological Macromolecules (e.g., enzymes, receptors, excluding human)

There is no specific information available in the reviewed scientific literature regarding the interactions of this compound with non-human biological macromolecules such as enzymes or receptors.

Antioxidant or Radical Scavenging Properties in Biological Systems (non-human contexts)

Specific studies detailing the antioxidant or radical scavenging properties of this compound in non-human biological systems are not present in the available literature.

Generally, phenolic compounds are recognized for their antioxidant capabilities, which are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant potential of phenolic compounds is influenced by the number and arrangement of hydroxyl groups on the aromatic ring. The antioxidant activity of various natural extracts containing phenolic compounds has been evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For example, a study on extracts from the seed coat of Torreya grandis identified a novel phenolic compound and demonstrated its strong radical-scavenging activity. While these general principles exist for phenolic compounds, the specific antioxidant capacity of this compound has not been reported.

Potential as a Natural Product or Metabolite in Specific Organisms (non-human)

There is no evidence in the scientific literature to suggest that this compound is a natural product or metabolite in any specific non-human organism.

However, structurally related compounds are known to be natural products. For instance, 4-Hydroxyphenylacetic acid has been identified as a metabolite in various organisms, including plants like Oenothera glazioviana and fungi such as Epichloe typhina. It is also a known microbial metabolite produced by bacteria such as Acinetobacter, Clostridium, Klebsiella, Pseudomonas, and Proteus. Similarly, 2-Hydroxyphenylacetic acid has been reported in the fungus Grosmannia crassivaginata and the plant Tragopogon orientalis. The existence of these related compounds in nature suggests that the biochemical pathways for the synthesis of hydroxyphenylacetic acids are present in various organisms.

Below is a table summarizing the findings on related compounds:

Compound NameFound In (Organism Type)Specific Organisms (Examples)
4-Hydroxyphenylacetic acidPlant, Fungi, BacteriaOenothera glazioviana, Epichloe typhina, Acinetobacter sp., Clostridium sp.
2-Hydroxyphenylacetic acidFungi, PlantGrosmannia crassivaginata, Tragopogon orientalis

This table is provided for contextual purposes and does not imply that this compound has a similar natural occurrence.

Advanced Analytical Methodologies for 2 4 Hydroxy 2 Methylphenyl Acetic Acid Research

Spectroscopic Characterization of 2-(4-Hydroxy-2-methylphenyl)acetic acid in Complex Matrices

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of "this compound." These techniques provide detailed information about the compound's atomic arrangement and chemical bonds, which is fundamental for its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "this compound" and its synthetic intermediates or derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) NMR techniques are often required for complete assignment, especially in complex molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, the methyl group protons, and the phenolic and carboxylic acid protons. The splitting patterns and coupling constants of the aromatic protons would confirm the substitution pattern on the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the carbons of the phenyl ring (with distinct shifts for the substituted carbons), the methylene carbon, and the methyl carbon.

2D NMR Techniques: For complex derivatives or to resolve ambiguities in 1D spectra, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments establish proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic ring system.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For "this compound," HMBC can confirm the connectivity between the methylene group and the aromatic ring, as well as the position of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10-12 (broad s) 175-180
Phenolic Hydroxyl (-OH) 8-10 (broad s) -
Aromatic CH (position 3) ~6.7 ~117
Aromatic CH (position 5) ~6.8 ~120
Aromatic CH (position 6) ~7.0 ~130
Methylene (-CH₂) ~3.5 ~40
Methyl (-CH₃) ~2.2 ~20
Aromatic C (position 1) - ~125
Aromatic C (position 2) - ~138
Aromatic C (position 4) - ~155

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of "this compound." It is also instrumental in monitoring the progress of chemical reactions and identifying reaction byproducts and degradation products.

Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Key fragments for "this compound" would likely arise from the loss of the carboxylic acid group (M-45) and cleavage of the bond between the methylene group and the aromatic ring.

Soft Ionization Techniques: Electrospray Ionization (ESI) and Chemical Ionization (CI) are soft ionization methods that typically produce a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) coupled with these techniques can provide the exact mass, allowing for the determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to further fragmentation (Collision-Induced Dissociation - CID), MS/MS experiments can provide detailed structural information. This is particularly useful for distinguishing between isomers and for identifying unknown compounds in a mixture.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

Adduct Predicted m/z
[M+H]⁺ 167.0703
[M+Na]⁺ 189.0522
[M-H]⁻ 165.0557
[M+HCOO]⁻ 211.0612

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are often used together for a more complete analysis of "this compound."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Key characteristic absorption bands for "this compound" would include:

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

A sharp O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).

C-O stretching bands for the carboxylic acid and phenol (B47542) (around 1210-1320 cm⁻¹ and 1150-1250 cm⁻¹, respectively).

C-H stretching and bending vibrations for the aromatic ring and the methyl and methylene groups.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from complex matrices, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of non-volatile compounds like "this compound."

Reversed-Phase HPLC: This is the most common mode used for the analysis of phenolic acids. A non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water (often acidified with formic acid or acetic acid to suppress ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector, with the wavelength set to the absorption maximum of the compound (around 275-280 nm).

Method Development: Key parameters to optimize for a robust HPLC method include the choice of column, mobile phase composition and gradient, flow rate, and column temperature. A well-developed HPLC method can provide high resolution, sensitivity, and reproducibility for the quantification of "this compound" in various samples.

Table 3: Typical HPLC Parameters for the Analysis of Hydroxyphenylacetic Acids

Parameter Typical Value/Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from low to high percentage of B
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since "this compound" has polar functional groups (hydroxyl and carboxylic acid) that make it non-volatile, a derivatization step is necessary prior to GC-MS analysis.

Derivatization: The most common derivatization method for phenolic acids is silylation, where the active hydrogens of the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated on a capillary column (typically with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane). The separated components then enter the mass spectrometer, where they are ionized and detected. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound.

Electrochemical Methods for Detection and Characterization

Following a comprehensive search of scientific literature, no specific research articles detailing the electrochemical methods for the detection and characterization of this compound were identified. While studies on the electrochemical behavior of related hydroxyphenylacetic acid isomers are available, the specific compound of interest has not been the subject of published electrochemical analysis. Therefore, no data on its electrochemical properties, detection limits using various electrode systems, or detailed research findings can be provided at this time.

Further research is required to explore the electrochemical properties of this compound, which could lead to the development of novel analytical methods for its detection and quantification.

Theoretical and Computational Studies of 2 4 Hydroxy 2 Methylphenyl Acetic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular and electronic properties of chemical compounds. These calculations can determine optimized geometries, vibrational frequencies, and various electronic parameters that govern a molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For a molecule like 2-(4-Hydroxy-2-methylphenyl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly the oxygen atom of the hydroxyl group and the π-system of the benzene (B151609) ring. The LUMO is likely to be distributed over the carboxylic acid group, which is electron-withdrawing. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Phenylacetic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound-8.5 (estimated)-1.0 (estimated)7.5 (estimated)
Phenylacetic acid-9.2-0.58.7
4-Hydroxyphenylacetic acid-8.8-0.78.1
2-Methylphenylacetic acid-9.0-0.48.6

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, making these sites likely to engage in hydrogen bonding. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. The aromatic ring would likely show a moderately negative potential due to the π-electrons.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, there is rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety. Computational methods can be used to locate the global minimum energy conformation and other low-energy conformers.

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, flexibility, and interactions with solvent molecules. An MD simulation of this compound in an aqueous environment would likely show the formation of hydrogen bonds between the hydroxyl and carboxylic acid groups and the surrounding water molecules. Such simulations are instrumental in understanding how the molecule behaves in a biological context.

Structure-Activity Relationship (SAR) Studies for Derivatives (non-human biological activity)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of a parent compound and observing the changes in its activity, researchers can identify the key chemical features responsible for its biological effects.

For derivatives of this compound, SAR studies in non-human systems (e.g., as enzyme inhibitors or growth promoters in microorganisms) could explore the impact of modifying the substituents on the phenyl ring or the carboxylic acid group. For instance, altering the position of the hydroxyl and methyl groups, or replacing them with other functional groups, would likely influence the molecule's electronic properties and steric profile, thereby affecting its interaction with biological targets.

Table 2: Illustrative SAR Data for Phenylacetic Acid Derivatives in a Hypothetical Non-Human Enzyme Inhibition Assay

DerivativeR1R2R3% Inhibition (Hypothetical)
1HHH25
24-OHHH45
3H2-CH3H30
4 4-OH 2-CH3 H 55
54-OCH32-CH3H50
64-OH2-CH3COOCH315

This table provides hypothetical data to illustrate the principles of SAR. R1, R2, and R3 represent substituents on the phenylacetic acid scaffold.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including the identification of intermediates and transition states. This provides a detailed understanding of the reaction's energetics and kinetics. For this compound, one could model reactions such as its synthesis, oxidation, or esterification.

For example, modeling the esterification of the carboxylic acid group would involve calculating the energy profile of the reaction pathway, including the formation of the tetrahedral intermediate and the final product. Identifying the transition state structure and its energy provides the activation energy of the reaction, which is crucial for predicting the reaction rate.

Docking Studies with Relevant Enzyme Active Sites (non-human)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. Docking is widely used in drug discovery to screen for potential inhibitors of a particular enzyme.

For this compound, docking studies could be performed against the active sites of various non-human enzymes to predict its potential as an inhibitor. For example, it could be docked into the active site of a bacterial enzyme to explore its potential as an antimicrobial agent. The results of such a study would reveal the likely binding mode, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and an estimated binding affinity.

Table 3: Example Docking Results of this compound with a Hypothetical Bacterial Enzyme

ParameterValue
Binding Energy (kcal/mol)-6.8
Interacting ResiduesTYR88, SER122, PHE210
Hydrogen BondsO(hydroxyl) with TYR88; O(carboxyl) with SER122
Hydrophobic InteractionsPhenyl ring with PHE210

This table presents hypothetical data from a molecular docking simulation.

Conclusion and Future Research Directions

Summary of Key Findings on 2-(4-Hydroxy-2-methylphenyl)acetic acid

This compound is a distinct chemical entity with established applications in organic synthesis. The core findings regarding this compound revolve around its molecular structure and utility as a chemical intermediate. Its bifunctional nature, possessing both a phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile reagent. biosynth.com Research has highlighted its role in producing high yields of indanones through clean and straightforward reactions. biosynth.com Furthermore, its structure is amenable to photochemical reactions. biosynth.com

Key physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 29336-53-6
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol biosynth.com
Melting Point 147 °C biosynth.com

The primary established application is its use as a precursor in chemical synthesis, particularly for heterocyclic compounds like indanones. biosynth.com

Emerging Research Avenues and Untapped Potential

While its role in organic synthesis is noted, the potential biological activities of this compound remain largely unexplored. Emerging research on structurally similar hydroxyphenylacetic acid derivatives suggests promising, yet untapped, potential in the biomedical field. For instance, derivatives of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid have demonstrated notable antimicrobial and antioxidant properties. Specifically, studies have shown efficacy against multidrug-resistant pathogens and significant radical scavenging activity.

Moreover, the broader class of phenylacetic acid derivatives has been investigated for significant therapeutic applications, including potential treatments for cancer and Alzheimer's disease. mdpi.com This suggests that this compound is a strong candidate for biological screening and derivatization to explore new therapeutic agents.

Table 2: Potential Research Areas for this compound

Research Avenue Rationale Based on Analogues Proposed Research Direction
Antimicrobial Activity Related hydroxyphenylacetic acids show activity against Gram-positive bacteria and fungi. Screen the compound for efficacy against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MIC).
Antioxidant Properties A salt form of a related compound demonstrated significant radical scavenging activity, suggesting potential against diseases linked to oxidative stress. Evaluate the antioxidant capacity of the compound using in vitro assays such as DPPH and ABTS radical scavenging.
Anticancer Potential Various phenylacetic acid derivatives have been reported to possess antiproliferative and antitumor properties against different cancer cell lines. mdpi.com Investigate the cytotoxic effects of the compound on a range of human cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells. mdpi.com

| Neuroprotective Effects | Certain derivatives of phenylacetic acid have been proposed as candidates for treating Alzheimer's disease. mdpi.com | Assess the compound's potential to inhibit key pathological processes in neurodegenerative diseases, such as protein aggregation or oxidative stress in neuronal cell models. |

Interdisciplinary Research Opportunities Involving this compound

The unique bifunctional structure of this compound opens up numerous opportunities for collaborative, interdisciplinary research beyond traditional organic chemistry.

Medicinal Chemistry and Pharmacology : A synergistic effort between synthetic chemists and pharmacologists could be highly fruitful. Chemists can synthesize a library of novel derivatives by modifying the phenolic and carboxylic acid groups, while pharmacologists can conduct comprehensive in vitro and in vivo testing to evaluate their therapeutic potential. This approach has been successfully used to develop potent anticancer agents from other heterocyclic scaffolds. mdpi.com

Materials Science and Polymer Chemistry : The compound's two distinct functional groups make it an ideal monomer for the synthesis of novel polymers. Collaboration with materials scientists could lead to the development of new polyesters, polycarbonates, or other functional polymers with unique thermal, mechanical, or optical properties. These materials could find applications in advanced coatings, biodegradable plastics, or biomedical devices.

Agricultural Science : Phenylacetic acid and its derivatives are known to function as plant growth regulators. kajay-remedies.com An interdisciplinary project with agricultural scientists could explore the potential of this compound and its esters as herbicides or plant growth promoters, contributing to the development of new agrochemicals. kajay-remedies.com

Table 3: Interdisciplinary Research Opportunities

Collaborating Fields Research Goal Role of this compound
Chemistry & Pharmacology Development of new therapeutic agents. Serve as a core scaffold for creating diverse derivatives for biological screening. mdpi.commdpi.com
Chemistry & Materials Science Creation of novel functional polymers. Act as a bifunctional monomer for polymerization reactions.

Q & A

Q. What are the critical steps in synthesizing 2-(4-Hydroxy-2-methylphenyl)acetic acid, and how can reaction by-products be minimized?

Methodological Answer:

  • Synthesis typically involves coupling aromatic hydroxy/methoxy groups with acetic acid derivatives. For example, aminoethoxy intermediates (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid) can be used to reduce by-products like uncontrolled oxidation or esterification .
  • Optimization includes controlling reaction temperature (<60°C) and using catalytic agents to improve regioselectivity. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the target compound .

Q. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • Use HPLC with UV detection (λ = 254–280 nm) and a C18 column, employing a mobile phase of acetonitrile/water (acidified with 0.1% formic acid). Compare retention times with reference standards .
  • Titration methods (e.g., acid-base titration using NaOH) may introduce errors (±13.6%) due to manual handling; automated titrators reduce variability .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Refer to SDS guidelines: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash with soap and water for 15 minutes .
  • Store in a cool, dry place (20–25°C) away from oxidizers. Dispose via hazardous waste protocols (e.g., incineration) .

Advanced Research Questions

Q. How does structural isomerism (e.g., 2- vs. 4-hydroxy substitution) affect the compound’s biochemical activity?

Methodological Answer:

  • Compare NMR spectra (e.g., 1^1H and 13^{13}C) of isomers to identify shifts in aromatic protons (δ 6.8–7.2 ppm) and methyl/acetic acid groups (δ 2.1–2.5 ppm) .
  • Test bioactivity via in vitro assays (e.g., enzyme inhibition using tyrosine hydroxylase or dopamine β-hydroxylase). Homovanillic acid (a structural analog) shows metabolite activity linked to dopamine pathways .

Q. How can researchers resolve contradictions in reported metabolic pathways involving this compound?

Methodological Answer:

  • Use isotopic labeling (e.g., 13^{13}C or 2^{2}H) to track metabolic intermediates. For example, deuterated analogs (e.g., (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid) enable precise tracing via LC-MS .
  • Validate findings across multiple models (e.g., cell cultures, murine systems) to distinguish species-specific metabolism .

Q. What advanced spectroscopic techniques are optimal for characterizing degradation products under oxidative stress?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) identifies degradation fragments (e.g., demethylation products or quinone derivatives).
  • FT-IR monitors carbonyl group stability (C=O stretch at ~1700 cm1^{-1}) during accelerated aging studies (40–60°C, 75% humidity) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with hydroxy/methoxy groups and hydrophobic interactions with the phenyl ring .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD values) .

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Reactant of Route 1
2-(4-Hydroxy-2-methylphenyl)acetic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.